![molecular formula C12H17N3O2S B6134005 N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide, commonly known as MPTP, is a chemical compound used in scientific research to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease symptoms.

Mecanismo De Acción

MPTP is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neurons, MPP+ interferes with mitochondrial function, leading to oxidative stress, energy depletion, and ultimately cell death.

Biochemical and Physiological Effects:

MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects similar to those seen in human Parkinson's disease patients. These include a decrease in dopamine levels, loss of dopaminergic neurons in the substantia nigra, and the formation of Lewy bodies, abnormal protein aggregates that are a hallmark of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPTP-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to create and have a high degree of reproducibility. They closely mimic the pathophysiology of human Parkinson's disease and can be used to study the disease's underlying mechanisms and test potential therapeutic interventions. However, MPTP-induced Parkinson's disease models also have limitations. They do not fully replicate the complexity of human Parkinson's disease, and their use is limited to preclinical studies.

Direcciones Futuras

There are several future directions for MPTP research. One area of focus is the development of new therapeutic interventions for Parkinson's disease based on the underlying mechanisms of MPTP toxicity. Another area of research is the use of MPTP-induced Parkinson's disease models to study the gut-brain axis and its role in Parkinson's disease. Additionally, researchers are exploring the use of MPTP-induced Parkinson's disease models to study the effects of environmental toxins on the development of Parkinson's disease.

Métodos De Síntesis

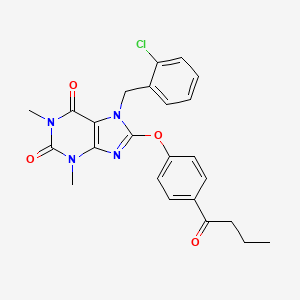

MPTP is synthesized by reacting 4-methylphenol with 2-bromopropanoic acid to form 2-(4-methylphenoxy)propanoic acid. The acid is then converted to its corresponding acid chloride using thionyl chloride and reacted with N-methylhydrazinecarbothioamide to form MPTP.

Aplicaciones Científicas De Investigación

MPTP is used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the substantia nigra of the brain closely resemble the pathophysiology of Parkinson's disease in humans. MPTP-induced Parkinson's disease models are used to study the underlying mechanisms of the disease, test potential therapeutic interventions, and develop new drugs.

Propiedades

IUPAC Name |

1-methyl-3-[2-(4-methylphenoxy)propanoylamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-8-4-6-10(7-5-8)17-9(2)11(16)14-15-12(18)13-3/h4-7,9H,1-3H3,(H,14,16)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGCUZSMHONQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6133923.png)

![2-chlorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6133929.png)

![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6133953.png)

![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)

![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)

![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)

![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B6134015.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6134019.png)